molecular formula C4H4O4S B14346010 5-Oxo-1,3-oxathiolane-4-carboxylic acid CAS No. 96905-93-0

5-Oxo-1,3-oxathiolane-4-carboxylic acid

Cat. No.: B14346010
CAS No.: 96905-93-0
M. Wt: 148.14 g/mol
InChI Key: TWVSQMZICJIAMH-UHFFFAOYSA-N
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Description

5-Oxo-1,3-oxathiolane-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,3-oxathiolane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of thioglycolic acid with glyoxylic acid, followed by cyclization to form the oxathiolane ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1,3-oxathiolane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Oxo-1,3-oxathiolane-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1,3-oxathiolane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The sulfur and oxygen atoms in the oxathiolane ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Uniqueness: 5-Oxo-1,3-oxathiolane-4-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Unlike lamivudine acid, which is primarily used in antiviral applications, this compound has broader applications in both medicinal and industrial fields .

Properties

CAS No.

96905-93-0

Molecular Formula

C4H4O4S

Molecular Weight

148.14 g/mol

IUPAC Name

5-oxo-1,3-oxathiolane-4-carboxylic acid

InChI

InChI=1S/C4H4O4S/c5-3(6)2-4(7)8-1-9-2/h2H,1H2,(H,5,6)

InChI Key

TWVSQMZICJIAMH-UHFFFAOYSA-N

Canonical SMILES

C1OC(=O)C(S1)C(=O)O

Origin of Product

United States

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